Heptanoic acid, 2-amino-4-fluoro- (9CI)
Description
Heptanoic acid, 2-amino-4-fluoro- (9CI) (CAS: 191986-91-1) is a fluorinated amino acid derivative with the molecular formula C₇H₁₄FNO₂ and a molecular weight of 163.19 g/mol . Structurally, it features:
- A seven-carbon aliphatic chain (heptanoic acid backbone).
- An amino (-NH₂) group at the C2 position.
- A fluorine atom at the C4 position.
This compound belongs to a class of modified fatty acids where functional groups (amino, fluoro) alter physicochemical properties such as polarity, acidity, and biological activity.
Properties
CAS No. |
194349-16-1 |
|---|---|
Molecular Formula |
C7H14FNO2 |
Molecular Weight |
163.192 |
IUPAC Name |
2-amino-4-fluoroheptanoic acid |
InChI |
InChI=1S/C7H14FNO2/c1-2-3-5(8)4-6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11) |
InChI Key |
QFXLYPFHIHGWMF-UHFFFAOYSA-N |
SMILES |
CCCC(CC(C(=O)O)N)F |
Synonyms |
Heptanoic acid, 2-amino-4-fluoro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations in Heptanoic Acid Derivatives
Key Insights :
- Fluorination extent dramatically impacts properties. The tridecafluoro derivative is highly electronegative and thermally stable, making it suitable for surfactants or calibration standards .
- 4,6-Dioxoheptanoic acid lacks biofunctional groups (amino/fluoro) but serves as a metabolite in tyrosine catabolism .
Substituted Aromatic Analogues
Key Insights :
- Aromatic analogues exhibit distinct electronic properties due to ring conjugation. For example, 2-amino-4-fluorobenzamide’s amide group enables hydrogen bonding, relevant in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
